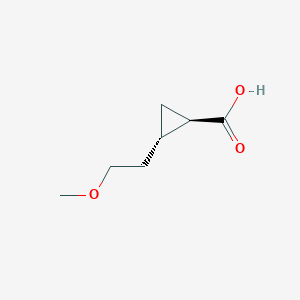

(1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-3-2-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWSZQGLLONERU-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an olefin with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, low temperatures, and specific solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been studied for its potential in developing drugs targeting metabolic disorders and cancer. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications .

- Enzyme Inhibition : Research indicates that (1R,2S)-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, making it useful in metabolic studies .

Organic Synthesis

- Building Block : It serves as a versatile building block in the synthesis of more complex molecules. The unique functional groups allow for various chemical modifications that can enhance biological activity .

- Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, which are essential for creating cyclopropane derivatives that have applications in pharmaceuticals and agrochemicals.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antibiotics.

- Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on fatty acid metabolism enzymes. The compound showed significant inhibition of specific enzymes, indicating its potential role in regulating metabolic pathways relevant to obesity and diabetes .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed efficacy against Gram-positive bacteria. The findings suggest that modifications to the methoxyethyl group could enhance its antibacterial properties, paving the way for novel antibiotic development .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Insights

- Its polarity may facilitate hydrogen bonding in biological targets. Methoxycarbonyl (CAS 88335-86-8): The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acid), making it a versatile synthetic intermediate . Aromatic Substituents (e.g., 2-Methoxyphenyl): Increase lipophilicity, favoring membrane penetration and CNS activity . Fluorinated analogs (e.g., 3,4-difluorophenyl) enhance binding affinity to hydrophobic enzyme pockets .

Stereochemical Impact :

Synthetic Accessibility :

- Cyclopropanation strategies vary by substituent. For example, butenyl-substituted analogs () require olefin metathesis, while aryl-substituted derivatives () may use transition-metal-catalyzed cross-coupling .

Biological Activity

(1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid is a chiral compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a carboxylic acid group and a methoxyethyl group. Its stereochemistry is crucial for its biological activity, as different enantiomers can exhibit significantly different effects.

The biological activity of this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate various physiological processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are influenced by its chemical structure. Key findings include:

- Absorption : The methoxyethyl group enhances lipophilicity, improving oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.

- Excretion : Renal excretion is the primary route for elimination of metabolites.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines | |

| Enzyme Inhibition | Inhibition of ACO2 enzyme | |

| GPCR Modulation | Agonist/antagonist activity on GPR88 |

Case Studies

Several studies have highlighted the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on HepG2 liver cancer cells with an IC50 value indicating significant potency. The mechanism involves apoptosis induction through caspase activation pathways .

- Enzyme Interaction : Molecular docking studies revealed that this compound binds effectively to the ACO2 enzyme in Arabidopsis thaliana, suggesting potential applications in agricultural biochemistry to inhibit ethylene biosynthesis .

- Neuropharmacological Effects : Research indicates that this compound can modulate GPR88 activity in the striatum, implicating its potential role in treating neuropsychiatric disorders .

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation, functional group introduction, and stereochemical control. Key steps include:

- Cyclopropanation : Use of diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .

- Methoxyethyl Introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the 2-methoxyethyl group to the cyclopropane core .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH) .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis to achieve the (1R,2S) configuration .

Example Reaction Conditions :

Q. How is the stereochemistry of this compound validated?

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Optical Rotation : Comparison of experimental [α]D values with literature data for related cyclopropanes .

Q. What are the primary biological targets or applications of this compound?

- Enzyme Inhibition : Analogous cyclopropane derivatives inhibit enzymes like HCV NS3/4A protease and kynurenine pathway enzymes .

- Structural Probes : The rigid cyclopropane core mimics peptide bonds, enabling studies of protein-ligand interactions .

- Drug Development : Used as a constrained amino acid surrogate in peptidomimetics .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s reactivity and bioactivity?

- Electronic Effects : The methoxy group enhances solubility and modulates electron density at the cyclopropane ring, affecting nucleophilic/electrophilic reactivity .

- Steric Effects : The ethyl chain introduces steric bulk, potentially improving binding selectivity in enzyme pockets .

- Metabolic Stability : Methoxy groups often reduce oxidative metabolism, extending half-life in vivo .

Comparative Data for Substituent Effects :

| Substituent | Enzyme Inhibition (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 2-Methoxyethyl | 0.8 ± 0.1 µM | 12.5 | |

| Difluoromethyl | 1.2 ± 0.3 µM | 8.2 | |

| Methyl | 5.4 ± 0.6 µM | 3.7 |

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Catalyst Screening : Testing alternative catalysts (e.g., Cu(I) vs. Rh(II)) to optimize enantioselectivity .

- Reaction Monitoring : Using in situ FTIR or LC-MS to identify intermediates and side products .

- Computational Modeling : DFT calculations to predict transition states and rationalize stereochemical discrepancies .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., HCV protease) .

- MD Simulations : Assess stability of ligand-receptor complexes over time under physiological conditions .

- QSAR Studies : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.